![molecular formula C20H19FN2O3S B2897839 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-10-3](/img/structure/B2897839.png)

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

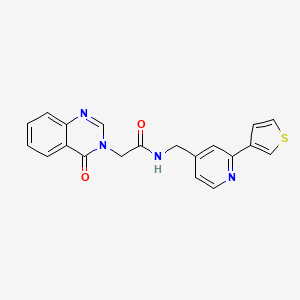

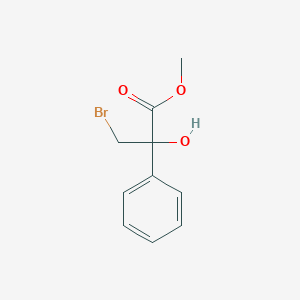

The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also includes a fluorobenzo[b]thiophene moiety, which is a type of aromatic system containing a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorobenzo[b]thiophene and pyridinone rings suggests that the molecule may have planar regions. The ether and carbonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could be involved in nucleophilic addition reactions, and the ether group could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in its structure, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds related to the 5-fluorobenzo[b]thiophene structure have been studied for their antimicrobial activities. For instance, derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide have shown promising results in antimicrobial activity studies. These compounds displayed good or moderate activity, highlighting their potential in antimicrobial research (Bayrak et al., 2009).

Anti-Cancer Properties

Novel fluoro-substituted benzo[b]pyran compounds, closely related to the chemical structure , have been investigated for their anti-lung cancer activity. These compounds showed significant anticancer activity at low concentrations compared to reference drugs, indicating their potential in cancer treatment (Hammam et al., 2005).

Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, which include structures similar to 5-fluorobenzo[b]thiophene, have been the subject of NMR studies. These studies, focusing on through-space H–F coupling over seven bonds, provide valuable insights into the structural and electronic properties of such compounds (Hirohashi et al., 1975).

Fluorescence Detection Techniques

Research has been conducted on developing fluorescent probes for discriminating between toxic benzenethiols and biologically active aliphatic thiols. This includes compounds that are structurally related to the given chemical, showcasing its potential application in chemical, biological, and environmental sciences (Wang et al., 2012).

Synthesis and Characterization of Novel Compounds

Various studies focus on the synthesis of new compounds using structures similar to 5-fluorobenzo[b]thiophene. These include the development of new polyamides, polyimides, and other polymers, demonstrating the versatility of these compounds in materials science and engineering (Liu et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-12-7-16(10-19(24)22(12)2)26-15-5-6-23(11-15)20(25)18-9-13-8-14(21)3-4-17(13)27-18/h3-4,7-10,15H,5-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPEDGVQJLLHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)

![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)

![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)